N-((Ethoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide
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Overview
Description
N-((Ethoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a complex organic compound that features a quinoline moiety, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((Ethoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the bromination of 8-hydroxyquinoline to produce 5,7-dibromo-8-hydroxyquinoline . This intermediate can then be further reacted with ethyl chloroformate and other reagents to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. Techniques like microwave irradiation and the use of specific catalysts can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-((Ethoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds .
Scientific Research Applications
N-((Ethoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s quinoline moiety is known for its biological activity, making it useful in drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or antiviral agent.
Industry: It can be used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-((Ethoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound may interact with enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-yloxy-acetic acid ethyl ester: This compound shares the quinoline moiety and has similar chemical properties.
Quinolin-8-yloxy-acetic acid hydrobromide: Another related compound with similar structural features.
Uniqueness
N-((Ethoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H15N3O4 |
---|---|
Molecular Weight |
289.29 g/mol |
IUPAC Name |
[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] ethyl carbonate |
InChI |
InChI=1S/C14H15N3O4/c1-2-19-14(18)21-17-12(15)9-20-11-7-3-5-10-6-4-8-16-13(10)11/h3-8H,2,9H2,1H3,(H2,15,17) |
InChI Key |
BFZDKWCAHQHWLK-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(=O)O/N=C(/COC1=CC=CC2=C1N=CC=C2)\N |
Canonical SMILES |
CCOC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N |
Origin of Product |
United States |
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